N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and antiviral properties . The presence of both chlorophenyl and fluorophenoxy groups in its structure suggests potential pharmacological applications.
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves multiple steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol in the presence of sulfuric acid produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide using hydrazine hydrate.
Cyclization: Treatment with cyanogen bromide in methanol yields 5-(4-chlorophenyl)-1,2,4-oxadiazole.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions:
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antitubercular Activity: The compound has been tested for its efficacy against Mycobacterium tuberculosis, showing promising results.
Antiviral Activity: It has demonstrated activity against certain viral strains, making it a candidate for antiviral drug development.
Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting essential biochemical pathways in microorganisms.
Cell Membrane Disruption: It can integrate into cell membranes, causing structural disruptions and leading to cell death.
DNA Interference: The compound may interfere with DNA replication and transcription processes, inhibiting cell proliferation.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can be compared with other oxadiazole derivatives:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)propanamide: Similar structure but different positioning of the oxadiazole ring, leading to variations in biological activity.
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenoxy)propanamide: Contains a thiadiazole ring instead of an oxadiazole ring, which may result in different pharmacological properties.
This compound stands out due to its unique combination of chlorophenyl and fluorophenoxy groups, contributing to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H13ClFN3O3 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10(24-14-8-6-13(19)7-9-14)15(23)20-17-21-16(25-22-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,20,22,23) |
InChI Key |
IKIRUFMJTQPHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.